5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile
Overview
Description
5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with a trichloroacetyl group and a carbonitrile group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of a pyrrole derivative with trichloroacetyl chloride and a cyanide source. One common method includes the following steps:
Starting Material: The synthesis begins with a pyrrole derivative, such as 1H-pyrrole-3-carbonitrile.
Trichloroacetylation: The pyrrole derivative is reacted with trichloroacetyl chloride in the presence of a base, such as triethylamine, to introduce the trichloroacetyl group.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like chloroform or dichloromethane at low temperatures to control the reactivity of the trichloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trichloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether), low temperature.
Oxidation: Oxidizing agents (e.g., KMnO4), solvent (e.g., water or acetone), room temperature.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of 5-(trichloroacetyl)-1H-pyrrole-3-amine.
Oxidation: Formation of pyrrole-2,3-diones.
Scientific Research Applications
5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carbonitrile group.
2-trichloroacetyl-1-(4-morpholino)cyclopentene: Contains a trichloroacetyl group but with a different core structure.
Uniqueness
5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile is unique due to the combination of the trichloroacetyl and carbonitrile groups on a pyrrole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2O/c8-7(9,10)6(13)5-1-4(2-11)3-12-5/h1,3,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOKBSGKQFQHRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C#N)C(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508325 | |
Record name | 5-(Trichloroacetyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80242-23-5 | |
Record name | 5-(2,2,2-Trichloroacetyl)-1H-pyrrole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80242-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trichloroacetyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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